9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one
Description
Significance of Spiro Compounds in Contemporary Organic Chemistry Research
The significance of spiro compounds in modern organic chemistry is multifaceted. Their rigid, three-dimensional structures offer a distinct advantage in the design of bioactive molecules. Unlike more flexible linear scaffolds, the conformational rigidity of spirocycles can lead to a more precise interaction with biological targets, such as proteins and enzymes. researchgate.netnih.gov This has made them attractive scaffolds in drug discovery, with demonstrated applications as anticancer, antidepressant, antibacterial, and cytotoxic agents. researchgate.net
Furthermore, the unique architecture of spiro compounds facilitates their use in materials science. For instance, spiro-type units, such as 9,9′-spiro-bifluorene (SBF), are utilized in the construction of materials for organic light-emitting diodes (OLEDs) due to their high thermal stability and unique orthogonal structure. acs.org The perpendicular arrangement of the two molecular halves in spiro compounds can hinder recrystallization and promote an amorphous state, which is desirable for the operational stability of OLEDs. acs.org The versatility of spiro compounds also extends to their use as intermediates in organic synthesis, plasticizers, and perfume ingredients. slideshare.netresearchgate.net
Overview of Azaspiro[3.6]decane Architectures in Chemical Space
The azaspiro[3.6]decane scaffold represents a specific class of spiro-heterocycles containing a nitrogen atom within the spirocyclic framework. While the specific "[3.6]" designation points to a four-membered ring fused to a seven-membered ring through the spiro center, the broader family of azaspiro-decanes (ten-membered spirocyclic systems containing nitrogen) has been explored for various applications. For example, the 1-oxa-8-azaspiro[4.5]decane skeleton has been investigated for the development of M1 muscarinic agonists for potential therapeutic use. nih.gov Similarly, the synthesis of 2-azaspiro[4.5]deca-6,9-dien-8-ones has been achieved through multi-component condensation reactions, highlighting the synthetic accessibility of these complex scaffolds. researchgate.net The exploration of azaspirocyclic systems is driven by the potential to combine the structural benefits of the spirocyclic core with the chemical properties imparted by the nitrogen heteroatom, leading to novel compounds with diverse biological activities. nih.gov
Structural Elucidation Challenges in Complex Fused and Spiro Ring Systems
The determination of the precise three-dimensional structure of complex molecules is a cornerstone of chemical research. However, the structural elucidation of spiro compounds can present significant challenges. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are primary tools for this purpose. While powerful, the interpretation of data from these methods for spirocyclic systems can be complex. jeolusa.com
For instance, in NMR spectroscopy, the rigid and often crowded steric environment of the spiro center can lead to overlapping signals and complex spin-spin coupling patterns, making unambiguous assignment difficult. acs.org The presence of weak pyramidalization in certain spiro-oxiranes can also complicate the interpretation of NOE (Nuclear Overhauser Effect) enhancements. acs.org Computational methods, such as the calculation of NMR chemical shifts, are increasingly being used to aid in the structural assignment and to revise previously misassigned structures. acs.org The synthesis of spirocyclic architectures itself can be challenging due to issues of site selectivity and reactivity, often requiring specialized synthetic strategies. researchgate.net
Contextualizing 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one within Heterocyclic Chemistry
This compound is a specific example of a spiro-heterocyclic compound that embodies the structural features discussed. Its nomenclature indicates an azaspiro[3.6]decane core, with a benzyl (B1604629) group attached to the nitrogen atom (position 9), an oxygen atom within the larger ring (position 6), and a ketone functional group (position 8). The presence of the benzyl group, the lactam functionality (a cyclic amide), and the spirocyclic framework suggests a molecule with potential for diverse chemical interactions and biological activity.
Compound Properties Table
| Property | Value |
|---|---|
| Compound Name | This compound |
| CAS Number | 1160245-66-8 calpaclab.com |
| Molecular Formula | C15H19NO2 calpaclab.com |
| Molecular Weight | 245.31 calpaclab.com |
| Product Family | Bioactive Small Molecules calpaclab.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-benzyl-6-oxa-9-azaspiro[3.6]decan-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-14-10-18-12-15(7-4-8-15)11-16(14)9-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABJPZMJWOYBRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(C(=O)COC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231021 | |
| Record name | 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160245-66-8 | |
| Record name | 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160245-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(Phenylmethyl)-6-oxa-9-azaspiro[3.6]decan-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701231021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 9 Benzyl 6 Oxa 9 Azaspiro 3.6 Decan 8 One
Retrosynthetic Analysis and Key Disconnection Strategies for the Azaspiro[3.6]decane Core
A retrosynthetic analysis of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one reveals several plausible disconnection strategies that hinge on the formation of the spirocenter and the closure of one or both heterocyclic rings. The core structure, an azaspiro[3.6]decane, is characterized by a cycloheptane (B1346806) ring fused to a cyclobutane (B1203170) ring at the spiro-carbon.
The construction of the quaternary spirocenter is a critical step in the synthesis of this compound. Two primary strategies can be envisioned for its formation:
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, known as the Paternò-Büchi reaction, is a well-established method for the synthesis of oxetanes. In a plausible route to the target molecule, a suitably functionalized cycloheptanone (B156872) derivative could react with a simple alkene under photochemical conditions to form the spiro-oxetane core. Subsequent elaboration of the cycloheptanone would then lead to the desired lactam.
Intramolecular Cyclization: An alternative approach involves the intramolecular cyclization of a precursor already containing the necessary functionalities for both rings. For instance, a molecule with a pendant nucleophile and a suitable leaving group could be designed to form the oxetane (B1205548) ring via an intramolecular Williamson ether synthesis. The spirocenter would be established during the construction of this acyclic precursor.
The formation of the two heterocyclic rings can be approached in a stepwise or a convergent manner. Key ring closure strategies include:
Lactam Ring Formation: The seven-membered lactam ring can be formed through several classical methods. One of the most prominent is the Beckmann rearrangement of a corresponding spirocyclic oxime. This would involve the synthesis of a spiro[3.6]decan-8-one precursor, its conversion to an oxime, and subsequent acid-catalyzed rearrangement to the caprolactam. Another viable method is the intramolecular amidation of a γ-amino acid derivative.
Oxetane Ring Formation: As mentioned, the Paternò-Büchi reaction stands out as a direct method for forming the oxetane ring. Alternatively, an intramolecular Williamson ether synthesis from a precursor containing a hydroxyl group and a suitable leaving group in a 1,3-relationship is a reliable method for constructing the four-membered ether ring. acs.org
A convergent approach might involve a tandem reaction sequence , where the formation of one ring triggers the cyclization of the second. For example, the opening of a strained precursor could potentially set the stage for a subsequent intramolecular cyclization to form the second ring. nih.gov
Enantioselective and Stereoselective Synthesis of this compound Precursors
Given the chirality of the spirocenter, controlling the stereochemistry is paramount for any potential therapeutic applications. Enantioselective and stereoselective strategies would be crucial in the synthesis of precursors.
Chiral auxiliaries are chemical compounds that can be temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. In the context of synthesizing precursors for this compound, a chiral auxiliary could be attached to an acyclic precursor to direct a diastereoselective cyclization. For instance, a chiral amine could be used to form an enamine from a ketone, which then undergoes a diastereoselective reaction to establish the stereochemistry of a substituent that will later participate in ring formation. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Chiral catalysts, such as organocatalysts or transition-metal complexes with chiral ligands, can be employed to catalyze key bond-forming reactions with high enantioselectivity. For the synthesis of the azaspiro[3.6]decane core, an asymmetric intramolecular Heck reaction could be a powerful tool for the enantioselective formation of the seven-membered ring. Similarly, chiral Lewis acids could catalyze an enantioselective Paternò-Büchi reaction to form the oxetane ring with a defined stereochemistry at the spirocenter.
Divergent Synthetic Pathways to this compound
A divergent synthetic strategy would involve the creation of a common intermediate that can be elaborated into a variety of structurally related compounds, including the target molecule. This approach is highly valuable for generating chemical libraries for drug discovery.
A potential divergent route to this compound could start from a versatile spirocyclic ketone. This ketone could be subjected to various transformations to introduce diversity. For example:
Beckmann Rearrangement: As previously discussed, conversion of the ketone to an oxime followed by a Beckmann rearrangement would yield the desired lactam.
Schmidt Reaction: Direct reaction of the ketone with hydrazoic acid could also lead to the formation of the lactam ring.
Baeyer-Villiger Oxidation: Oxidation of the ketone with a peroxy acid could lead to the formation of a spirocyclic lactone, which could then be converted to the lactam through reaction with benzylamine.
Cycloaddition Reactions in Spiro Annulation
Cycloaddition reactions are powerful tools for the construction of cyclic and spirocyclic systems, offering a convergent approach to complex molecular architectures. In the context of synthesizing spiro-lactams like this compound, intramolecular cycloadditions are particularly relevant. For instance, a strategy could involve a precursor bearing both a dienophile and a diene, which upon activation, undergoes an intramolecular Diels-Alder reaction to form the spirocyclic core in a single step. Another approach is the use of 1,3-dipolar cycloadditions, where a precursor containing a nitrone and an alkene could cyclize to form the oxazaspiro framework. The choice of tether connecting the reactive partners is crucial for controlling the regioselectivity and stereoselectivity of the annulation process.
Tandem and Cascade Reactions for Efficient Scaffold Assembly
Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and resource management. 20.210.105ub.edu For the assembly of the this compound scaffold, a hypothetical cascade could be initiated by a Michael addition of an appropriate amine to an α,β-unsaturated ester, followed by an intramolecular cyclization to form the lactam ring.
A notable example in the synthesis of related spirocyclic γ-lactams involves a photocatalysis-driven tandem intramolecular 1,5-hydrogen atom transfer (HAT) and cyclization process. acs.orgnih.gov This method allows for the preparation of various novel γ-spirolactams in good to excellent yields under mild reaction conditions, demonstrating exceptional functional group tolerance. acs.orgnih.gov Another relevant strategy is the Tf₂O-promoted activation of N-(2-propyn-1-yl) amides, which can undergo a tandem Friedel-Crafts ipso-cyclization to generate 2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net These examples highlight the potential of cascade reactions to rapidly construct complex spirocyclic systems from relatively simple starting materials.
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs), in which three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants, are highly convergent and offer a rapid means to generate molecular diversity. A pertinent example is the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-dien-8-ones and 2-azaspiro[4.5]deca-1,6,9-trien-8-ones through a three-component condensation of 2,6-dimethylphenol, isobutyraldehyde, and various nitriles in concentrated sulfuric acid. researchgate.net This approach allows for the facile introduction of diverse substituents onto the spirocyclic framework. Adapting such a strategy for this compound could involve the selection of appropriate starting materials that would lead to the desired oxazaspiro[3.6]decane core.
Organometallic Reagents and Catalysis in the Synthesis of this compound
Organometallic chemistry provides a vast toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex molecules that would be difficult to access through other means. rsc.org For the synthesis of spirocyclic lactams, palladium- and nickel-catalyzed cross-coupling reactions are particularly powerful. ustc.edu.cn The Buchwald-Hartwig amination, for instance, is a widely used method for the formation of carbon-nitrogen bonds and could be employed in an intramolecular fashion to construct the lactam ring of this compound. researchgate.netustc.edu.cn
Furthermore, transition-metal-catalyzed C-H activation has emerged as a highly attractive strategy for the synthesis of spiro compounds. researchgate.net This approach allows for the direct functionalization of otherwise inert C-H bonds, leading to highly efficient and atom-economical transformations. The synthesis of spirocyclic compounds through the activation and cleavage of C-H bonds offers a novel dimension for creating spirocycles. researchgate.net While transition-metal-catalyzed reactions are powerful, the cost and toxicity of some metals, as well as the challenge of removing metal residues from the final product, are important considerations, particularly in pharmaceutical applications. acs.org
Photoredox Catalysis in C–C and C–Heteroatom Bond Formation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for the formation of chemical bonds. researchgate.net This methodology utilizes light energy to drive chemical reactions, often under ambient temperature and pressure. In the context of spirocyclic lactam synthesis, photoredox catalysis has been successfully applied to induce intramolecular 1,5-hydrogen atom transfer (HAT) reactions of aryl iodides, leading to the formation of spirocyclic γ-lactams. acs.orgnih.gov This process involves a tandem HAT-cyclization sequence and is characterized by its mild conditions and high tolerance for various functional groups. acs.orgnih.gov The application of such a strategy to a suitably designed precursor could provide an efficient route to this compound.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. msu.eduacs.org The application of these principles to the synthesis of this compound is crucial for developing sustainable manufacturing processes. researchgate.netnih.gov
Key green chemistry principles applicable to this synthesis include:
Waste Prevention: Designing synthetic routes that minimize the generation of waste. msu.edunih.gov
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org Tandem, cascade, and multicomponent reactions are excellent examples of atom-economical processes.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. acs.orgresearchgate.net Transition metal and photoredox catalysis are prime examples.
Safer Solvents and Auxiliaries: Minimizing or eliminating the use of hazardous solvents and other auxiliary substances.
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. msu.edu Photoredox catalysis, which utilizes visible light, is an energy-efficient approach.
Use of Renewable Feedstocks: Sourcing starting materials from renewable resources whenever feasible. msu.edu
By integrating these principles into the design of synthetic routes, the environmental impact of producing this compound can be significantly reduced.
Below is an interactive table summarizing the key characteristics of the discussed advanced synthetic methodologies.
| Methodology | Key Features | Potential Application for this compound |
| Cycloaddition Reactions | Convergent, builds cyclic systems efficiently. | Intramolecular Diels-Alder or 1,3-dipolar cycloaddition to form the spiro core. |
| Tandem/Cascade Reactions | High efficiency, reduces steps and waste. | Tandem Michael addition-cyclization or HAT-cyclization for rapid scaffold assembly. |
| Multicomponent Reactions | High convergence, rapid diversification. | Three-component reaction to construct the core with inherent substituent diversity. |
| Transition Metal Catalysis | High selectivity, versatile bond formation. | Intramolecular Buchwald-Hartwig amination or C-H activation for lactam ring closure. |
| Photoredox Catalysis | Mild conditions, high functional group tolerance. | Visible-light-induced intramolecular cyclization to form the spiro-lactam. |
| Green Chemistry Principles | Sustainability, reduced environmental impact. | Guiding the overall synthetic design for atom economy, energy efficiency, and waste reduction. |
No Publicly Available Synthetic Methodologies Found for this compound
A comprehensive review of scientific literature and patent databases reveals a significant gap in publicly accessible information regarding the synthesis of the chemical compound this compound. Despite its availability from various commercial suppliers for research purposes, detailed synthetic routes, particularly advanced methodologies, remain unpublished in accessible scholarly articles or patents.
This lack of information prevents a thorough analysis of the compound's formation, including modern, environmentally friendly synthetic approaches. Consequently, a discussion on solvent-free or aqueous media syntheses and atom-economical transformations specifically for this compound cannot be constructed. These advanced methodologies are critical in contemporary chemical synthesis for reducing environmental impact and improving efficiency.
Furthermore, the absence of published synthetic routes in patent literature means that an analysis of the patent landscape, including comparisons between industrial and academic approaches, is not feasible. The inventive steps and optimization strategies that are often detailed in patents are crucial for understanding the commercial-scale production of such compounds.
While general synthetic strategies for related azaspirocyclic systems exist, these methods are not directly applicable to the specific [3.6] spirocyclic core and substitution pattern of this compound. Extrapolation from these unrelated compounds would be speculative and would not meet the standard of scientific accuracy.
Therefore, the requested detailed article on the advanced synthetic methodologies and patent landscape for this compound cannot be generated at this time due to the unavailability of the necessary foundational data in the public domain.
Theoretical and Computational Investigations of 9 Benzyl 6 Oxa 9 Azaspiro 3.6 Decan 8 One
Conformational Analysis of the Azaspiro[3.6]decane System
The unique spirocyclic structure of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one, which features a cyclobutane (B1203170) ring fused to a seven-membered oxazepanone ring at a single carbon atom, dictates its three-dimensional shape and reactivity. A thorough conformational analysis is essential to understand its behavior.
Ring Strain and Puckering Analysis of the Spiro Rings
The azaspiro[3.6]decane core is composed of two rings with significantly different strain energies. The cyclobutane ring is known to possess considerable angle and torsional strain, with a strain energy of approximately 26.3 kcal/mol. nih.gov This high degree of strain is a result of the deviation of its internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. To alleviate some of the torsional strain that would be present in a planar conformation, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation. nih.gov This puckering is a critical feature of the spiro system in this compound.
Table 1: Estimated Ring Strain Contributions
| Ring System | Estimated Strain Energy (kcal/mol) | Key Contributing Factors |
|---|---|---|
| Cyclobutane | ~26.3 | Angle strain, Torsional strain |
Low-Energy Conformers and Interconversion Pathways
The conformational landscape of this compound is complex due to the flexibility of the seven-membered ring and the puckering of the cyclobutane ring. The large benzyl (B1604629) group attached to the nitrogen atom also plays a significant role in determining the most stable conformers by introducing steric hindrance.
The seven-membered ring likely exists in a dynamic equilibrium of several low-energy conformations, such as chair, boat, and twist-chair forms. The interconversion between these conformers would occur through low-energy barriers. The orientation of the benzyl group relative to the spirocyclic core will be a key determinant of the lowest-energy conformer. It is expected that the benzyl group will preferentially occupy positions that minimize steric clashes with the adjacent rings. Computational modeling would be necessary to accurately determine the geometries and relative energies of these conformers and the transition states connecting them.
Electronic Structure and Molecular Orbital Theory of this compound
The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory and the analysis of charge distribution provide insights into how this compound is likely to interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule, likely the benzyl group's π-system and the lone pairs of the nitrogen and oxygen atoms. The LUMO, conversely, is anticipated to be centered on the electrophilic carbonyl carbon of the lactam functionality.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily polarizable and more reactive. Density Functional Theory (DFT) calculations are a common method for determining the energies and spatial distributions of these frontier orbitals. researchgate.netekb.eg
Table 2: Predicted Frontier Molecular Orbital Characteristics
| Molecular Orbital | Predicted Location of Highest Density | Implied Reactivity |
|---|---|---|
| HOMO | Benzyl ring, Nitrogen atom, Oxygen atom | Nucleophilic and electron-donating sites |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within this compound is non-uniform due to the presence of heteroatoms with different electronegativities. The oxygen atom of the carbonyl group and the oxygen in the ring will be regions of high electron density (negative partial charge), while the carbonyl carbon will be electron-deficient (positive partial charge). The nitrogen atom's charge will be influenced by its bonding to the electron-withdrawing carbonyl group and the benzyl group.
An electrostatic potential map would visually represent this charge distribution, with red areas indicating regions of high electron density (negative potential) and blue areas indicating regions of low electron density (positive potential). Such a map would highlight the carbonyl oxygen as a site for electrophilic attack and the carbonyl carbon as a site for nucleophilic attack.
Reaction Energetics and Transition State Studies for Transformations Involving this compound
Computational chemistry provides powerful tools for investigating the mechanisms and energetics of chemical reactions. For this compound, several types of reactions could be envisaged, with their feasibility being assessable through theoretical calculations.
One of the most characteristic reactions of lactams is hydrolysis, which involves the cleavage of the amide bond. This reaction can be either acid- or base-catalyzed. Computational studies could model the reaction pathways for both mechanisms, identifying the transition state structures and calculating the activation energies. The high strain of the cyclobutane ring might also influence the reactivity of the spiro center, potentially opening pathways for ring-opening or rearrangement reactions under certain conditions. Theoretical investigations into the mechanisms of β-lactamase reactions with penicillin, which contains a strained β-lactam ring, have demonstrated the utility of such computational approaches. nih.gov While the lactam in the target molecule is larger, the principles of modeling the reaction coordinates remain the same.
By calculating the Gibbs free energies of reactants, transition states, and products, a detailed potential energy surface for a given transformation can be constructed. acs.org This would allow for the prediction of reaction rates and equilibrium constants, providing valuable insights into the chemical behavior of this compound without the need for extensive experimental work.
Table 3: Mentioned Compounds
| Compound Name |
|---|
Computational Prediction of Reaction Pathways
Detailed computational predictions of the reaction pathways for this compound are not currently available in the scientific literature. Such studies would be valuable for understanding its potential chemical transformations.
Energy Barriers and Reaction Rates
Without specific computational studies, data on the energy barriers and reaction rates for this compound cannot be provided. This information is crucial for predicting the compound's stability and reactivity under various conditions.
Molecular Dynamics Simulations for Solvent Effects on this compound Reactivity
To date, no molecular dynamics simulation studies have been reported that specifically investigate the influence of solvents on the reactivity of this compound. Such simulations would provide critical insights into how different solvent environments might affect its conformational dynamics and reaction kinetics.
Advanced Spectroscopic and Structural Characterization of 9 Benzyl 6 Oxa 9 Azaspiro 3.6 Decan 8 One
Chiroptical Spectroscopy (VCD, ECD) for Stereochemical Elucidation
Chiroptical spectroscopy, encompassing Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), represents a powerful, non-destructive set of techniques for the determination of the absolute configuration of chiral molecules. For a molecule such as 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one, which contains a stereocenter at the spirocyclic carbon, these methods would be instrumental in assigning its (R) or (S) configuration.
The process would typically involve the experimental measurement of the VCD and ECD spectra of an enantiomerically pure sample of the compound. Concurrently, computational quantum chemical calculations would be performed to predict the theoretical spectra for both the (R) and (S) enantiomers. A comparison between the experimental and the theoretically calculated spectra would then allow for an unambiguous assignment of the absolute configuration. However, no such studies have been published for this compound.
Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula, C15H19NO2.
Tandem mass spectrometry (MS/MS) experiments would be necessary to investigate the fragmentation pathways. By selecting the protonated molecule [M+H]+ as the precursor ion, collision-induced dissociation (CID) would generate a series of product ions. The analysis of these fragments would provide valuable insights into the connectivity of the molecule. For instance, characteristic losses, such as the benzyl (B1604629) group or parts of the spirocyclic ring system, would be expected. A detailed fragmentation analysis would require experimental data that is currently unavailable in the scientific literature.
Without experimental data from dedicated research, any representation of chiroptical spectra or mass fragmentation patterns would be purely hypothetical.
Reactivity and Reaction Mechanisms of 9 Benzyl 6 Oxa 9 Azaspiro 3.6 Decan 8 One
Nucleophilic and Electrophilic Reactivity of the Azaspiro[3.6]decane Moiety
The core structure, an azaspiro[3.6]decane, possesses distinct sites for both nucleophilic and electrophilic attack. The reactivity is centered around the lactam functionality, which includes the carbonyl group and the nitrogen atom.
The carbonyl group within the seven-membered lactam ring is a primary site for nucleophilic addition. masterorganicchemistry.com The electrophilicity of the carbonyl carbon is influenced by the resonance between the nitrogen lone pair and the C=O double bond. However, compared to acyclic amides, the geometric constraints of the ring system can affect this resonance, thereby altering the reactivity. nih.gov
Nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate. nih.gov The stability and subsequent fate of this intermediate depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums) or reducing agents (e.g., lithium aluminum hydride), can add to the carbonyl group. For instance, reduction with a strong hydride donor would be expected to yield the corresponding amino alcohol.
The general mechanism for nucleophilic addition to the lactam carbonyl is depicted below:
Table 1: Predicted Outcomes of Nucleophilic Addition at the Carbonyl Group
| Reagent/Nucleophile | Expected Product Type | Plausible Mechanism |
| Lithium aluminum hydride (LiAlH₄) | Ring-opened amino alcohol | Nucleophilic addition of hydride, followed by ring cleavage. |
| Grignard Reagents (R-MgX) | Ring-opened amino ketone | Nucleophilic addition of the R-group to form a stable hemiaminal, which can then ring-open upon workup. nih.gov |
| Strong Acids (e.g., H₂SO₄) | Hydrolysis to an amino acid | Acid-catalyzed hydrolysis of the amide bond, leading to ring opening. |
| Strong Bases (e.g., NaOH) | Saponification to an amino acid salt | Base-catalyzed hydrolysis of the amide bond. |
This table is illustrative and based on the general reactivity of lactams.
The nitrogen atom in the lactam is tertiary and part of an amide linkage, making it generally non-nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, the N-benzyl group can be cleaved under certain conditions, which is a key reaction involving this position. The nitrogen's reactivity is primarily demonstrated through reactions that affect the entire amide bond or involve the benzyl (B1604629) substituent.
The presence of the benzyl group on the nitrogen atom sterically hinders the approach to the nitrogen itself but also influences the electronic properties of the lactam. Electron-donating or withdrawing substituents on the benzyl group's aromatic ring could modulate the nucleophilicity of the carbonyl oxygen and the electrophilicity of the carbonyl carbon, though this effect is generally modest.
Ring-Opening and Ring-Expansion Reactions of the Spiro System
The seven-membered lactam ring can undergo ring-opening reactions under hydrolytic conditions (acidic or basic) to yield the corresponding amino acid derivative containing a cyclobutane (B1203170) spiro-fused moiety. researchgate.net The reaction involves the cleavage of the amide (N-C=O) bond. For example, acidic hydrolysis would protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Ring-expansion reactions of lactams are also known, often proceeding through a conjugate addition-ring expansion cascade. nih.gov For the 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one system, such a reaction would likely require prior modification to introduce a suitable Michael acceptor. Given the current structure, ring expansion is not a primary or spontaneous reaction pathway.
The spirocyclic cyclobutane ring is generally stable and unreactive under conditions that would target the lactam functionality. Its cleavage would require more forcing conditions, such as those used in radical reactions or transition metal-catalyzed processes, which are not typically employed for lactam chemistry.
Functional Group Transformations on the Benzyl Moiety
The benzyl group attached to the nitrogen is a versatile handle for functional group transformations. The most significant reaction is its removal, known as debenzylation.
Catalytic Hydrogenation: This is a common method for N-debenzylation. nih.gov The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. dntb.gov.ua The process involves the hydrogenolysis of the C-N bond at the benzylic position, yielding the debenzylated lactam and toluene.
Reaction: this compound + H₂ (with Pd/C) → 6-Oxa-9-azaspiro[3.6]decan-8-one + Toluene
The efficiency of this reaction can be influenced by the catalyst quality, solvent, pressure, and temperature. sciencemadness.orgresearchgate.net Additives can also facilitate the reaction. nih.gov
Oxidative Cleavage: In some cases, N-benzyl groups can be removed using oxidizing agents, although this is less common for lactams and can be substrate-dependent. researchgate.net
Birch Reduction: Dissolving metal reductions, such as the Birch reduction (Na/NH₃), can also cleave N-benzyl groups.
Stereoselective Transformations and Diastereomeric Control
The spirocyclic nature of this compound introduces stereochemical considerations. The spiro carbon atom is a quaternary center, and while the parent molecule as named is achiral, substitution on either ring could create stereocenters.
Reactions at the carbonyl group or at positions alpha to the carbonyl or ether oxygen could proceed with diastereoselectivity. The approach of reagents would be influenced by the steric bulk and conformation of the spiro-fused ring system. For instance, the reduction of the carbonyl group could potentially lead to two diastereomeric alcohols. The facial selectivity of such an attack would be dictated by the three-dimensional arrangement of the seven-membered ring and the cyclobutane ring, with the reagent preferentially attacking from the less sterically hindered face. The synthesis of spirocyclic lactams often involves stereoselective methods to control the arrangement of substituents. acs.orgnih.govnih.gov
Catalytic Hydrogenation and Dehydrogenation Studies
As discussed in section 5.3, catalytic hydrogenation is a primary method for the debenzylation of the nitrogen atom. nih.govdntb.gov.ua This reaction is highly valuable for removing the benzyl protecting group to reveal the secondary lactam, which can then be used for further functionalization.
Table 2: Conditions for Catalytic Hydrogenation of N-Benzyl Groups
| Catalyst | Hydrogen Source | Typical Solvent | Conditions | Reference |
| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol, Ethyl Acetate | Room temperature to 50°C, 1-5 atm H₂ | nih.govsciencemadness.org |
| Palladium Hydroxide on Carbon (Pearlman's catalyst) | H₂ gas | Alcohols | Room temperature, atmospheric pressure | General knowledge |
| Pd/C with Ammonium Formate | HCOOHNH₂ | Methanol | Reflux | sciencemadness.org |
This table provides general conditions for N-debenzylation and is not specific to the title compound.
Dehydrogenation of the spiro system is not a commonly expected reaction under standard conditions. The saturated nature of the cyclobutane and the majority of the seven-membered ring suggests that aromatization or the introduction of unsaturation would require specific and likely harsh reaction conditions, which have not been widely reported for this class of compounds.
Investigation into the Radical Reactions and Pathways of this compound Remains a Specialized Area of Study
A comprehensive review of available scientific literature reveals a notable absence of specific research focused on the radical reactions and associated pathways of the chemical compound this compound. While the broader class of spirocyclic β-lactams, to which this compound belongs, has been the subject of various chemical investigations, detailed studies into the radical-mediated reactivity of this particular molecule are not prominently documented in publicly accessible research.
General chemical data for this compound, such as its molecular formula (C15H19NO2) and molecular weight (245.31 g/mol ), are available in chemical databases. calpaclab.comnih.gov However, in-depth experimental data and mechanistic analyses concerning its behavior under radical conditions are yet to be specifically reported.
Research into related β-lactam structures often involves photochemical reactions, which can proceed through radical intermediates. rsc.orgdu.edu For instance, photochemical processes have been shown to induce cis-trans isomerization in some 2-azetidinones, a reaction influenced by the ability of substituents to stabilize radical species. researchgate.net Furthermore, certain photochemical pathways can lead to the cleavage of the β-lactam ring via a retro-Staudinger reaction, forming a highly reactive ketene (B1206846) intermediate. researchgate.net
These general principles of β-lactam reactivity suggest potential, yet unconfirmed, avenues for the radical chemistry of this compound. However, without dedicated research, any discussion of its specific radical reactions, potential intermediates, and final products would be speculative. The unique structural conformation of the spirocyclic system, combined with the electronic influence of the benzyl and oxa- functionalities, would likely impart a distinct reactivity profile that requires empirical investigation.
Due to the lack of specific research findings, the creation of detailed data tables outlining reaction conditions, radical initiators, product yields, and mechanistic pathways for this compound is not possible at this time. Further empirical studies are necessary to elucidate the radical-mediated transformations of this compound.
Synthetic Applications and Derivatization Strategies for 9 Benzyl 6 Oxa 9 Azaspiro 3.6 Decan 8 One As a Chemical Scaffold
Scaffold Design Principles for Spiro-Heterocyclic Systems
Spirocyclic scaffolds are increasingly utilized in drug design to enhance the three-dimensionality of molecules, moving away from the "flatland" of traditional aromatic compounds. researchgate.net The introduction of a spiro center creates a rigid structure with well-defined exit vectors for substituents, which can lead to improved binding affinity and selectivity for biological targets. researchgate.netbeilstein-journals.org
Key principles in the design of spiro-heterocyclic systems like the azaspiro[3.6]decan-8-one core include:
Three-Dimensionality: The spiro fusion introduces a tetrahedral carbon at the junction of the two rings, forcing substituents into precise spatial orientations. This is a departure from planar aromatic systems and allows for a more comprehensive exploration of the chemical space surrounding a biological target. nih.gov
Structural Rigidity: The fused ring system reduces the conformational flexibility of the molecule. This pre-organization of the ligand into a bioactive conformation can decrease the entropic penalty upon binding to a receptor, potentially leading to higher potency. researchgate.net
Novelty and Patentability: The unique and complex architecture of spirocycles provides access to novel chemical matter, which is a crucial aspect of intellectual property in drug discovery. researchgate.net
Vectorial Display of Functionality: The rigid scaffold of 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one allows for the precise positioning of functional groups at the ketone, the nitrogen atom, and the benzyl (B1604629) ring. This controlled spatial arrangement is critical for optimizing interactions with specific residues in a protein's binding pocket.
The azaspiro[3.6]decan-8-one core, in particular, combines a lactam moiety, which can act as a hydrogen bond acceptor and donor, with a cyclobutane (B1203170) ring, providing a compact and rigid spirocyclic system. The benzyl group on the nitrogen atom adds a lipophilic aromatic region and provides further opportunities for modification.
Post-Synthetic Modifications and Functionalization of this compound
The structure of this compound offers several sites for post-synthetic modification, allowing for the generation of a diverse range of derivatives. These modifications can be targeted at the ketone group, the nitrogen atom (after debenzylation), and the benzyl substituent.
The ketone functionality within the lactam ring is a key site for derivatization. Standard ketone chemistry can be applied to introduce a variety of functional groups, although the reactivity may be influenced by the adjacent lactam nitrogen and the steric hindrance of the spirocyclic system. Potential derivatization strategies include:
Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride. This introduces a hydroxyl group that can serve as a hydrogen bond donor and a point for further functionalization, such as etherification or esterification.
Wittig Reaction and Related Olefinations: The Wittig reaction can be used to convert the ketone into an exocyclic double bond, allowing for the introduction of a wide range of substituted methylene (B1212753) groups.
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) can introduce an amino group, providing a key functionality for further diversification and for modulating the physicochemical properties of the scaffold.
Formation of Hydrazones and Oximes: Condensation with hydrazines or hydroxylamines can yield the corresponding hydrazones and oximes, which can introduce additional points of diversity and potential metal-chelating sites.
The nitrogen atom of the lactam is protected by a benzyl group. The removal of this group is a critical step to enable further diversification at this position. N-debenzylation is a common transformation in organic synthesis, and several methods can be employed.
Catalytic Hydrogenation: This is one of the most common methods for N-debenzylation, typically employing a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere. nih.gov The efficiency of this reaction can be substrate-dependent and may require optimization of catalyst, solvent, and pressure. sciencemadness.orgresearchgate.net The addition of an acid can sometimes facilitate the reaction by preventing catalyst poisoning by the product amine. nih.gov
Dissolving Metal Reduction: Conditions such as sodium in liquid ammonia (B1221849) can be effective for cleaving the N-benzyl bond, particularly when other reducible functional groups are absent. tandfonline.comcolab.ws
Oxidative Cleavage: In some cases, oxidative methods can be used for N-debenzylation. researchgate.netscribd.com
Once the N-H lactam is obtained, it can be readily functionalized through N-alkylation or N-acylation reactions using standard protocols to introduce a wide array of substituents.
| Method | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂, Solvent (e.g., EtOH, MeOH) | Clean, common method; catalyst can be poisoned by amines. | nih.gov |
| Acid-Facilitated Hydrogenation | Pd(OH)₂/C, H₂, Acetic Acid, EtOH, 60 °C | Acid can prevent catalyst poisoning and facilitate deprotection. | nih.gov |
| Dissolving Metal Reduction | Na, liquid NH₃, t-BuOH, -78 °C | Effective for various heterocycles; tolerates esters, amides, and nitriles. | tandfonline.com |
| Oxidative Debenzylation | KOtBu, DMSO, O₂ | Base-promoted process, rapid and efficient for many N-heterocycles. | researchgate.net |
The aromatic ring of the benzyl group provides another handle for introducing diversity. Standard electrophilic aromatic substitution reactions can be used to functionalize the phenyl ring, provided the reaction conditions are compatible with the rest of the molecule.
Halogenation: Introduction of bromine or chlorine atoms can provide sites for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Nitration and Reduction: Nitration followed by reduction can introduce an amino group on the aromatic ring, which can be further derivatized.
Friedel-Crafts Acylation/Alkylation: These reactions can append acyl or alkyl groups to the ring, although they can be challenging on deactivated rings and may require careful optimization.
Alternatively, the entire benzyl group can be viewed as a point of diversity by synthesizing analogs with substituted benzyl groups from the outset.
Applications as a Building Block in Complex Molecule Synthesis
Following debenzylation and functionalization at the nitrogen and ketone positions, the resulting derivatives could be incorporated into larger molecules. For instance, the free N-H could be acylated with a complex carboxylic acid, or an amino group introduced at the ketone position could be used as a nucleophile in a coupling reaction. The defined three-dimensional arrangement of substituents makes this scaffold an attractive starting point for the synthesis of targeted inhibitors or probes for various biological systems.
Library Synthesis Based on the Azaspiro[3.6]decan-8-one Core
The azaspiro[3.6]decan-8-one core is well-suited for the construction of combinatorial libraries for high-throughput screening. nih.gov The multiple points of diversification allow for the systematic exploration of the chemical space around the central scaffold.
A potential library synthesis strategy would involve a divergent approach starting from a common intermediate.
Intermediate Preparation: Synthesis of the debenzylated scaffold, 6-oxa-9-azaspiro[3.6]decan-8-one.
Parallel N-Functionalization: The N-H intermediate could be reacted in parallel with a diverse set of alkylating agents (R¹-X) or acylating agents (R¹-COCl) to generate a library of N-substituted analogs.
Parallel Ketone Derivatization: Each of the N-substituted products could then be subjected to a second diversification step at the ketone position, for example, through reductive amination with a library of amines (R²-NH₂) or conversion to oximes with a library of hydroxylamines (R²-ONH₂).
Conclusion and Future Research Directions
Summary of Current Research on 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one
A thorough search of scientific literature and chemical databases reveals a significant lack of published research specifically focused on this compound. While the compound is listed in chemical catalogs with basic identifiers, there is no substantive data available regarding its synthesis, spectroscopic properties, reactivity, or potential applications. This notable absence of information underscores the compound's status as an uncharacterized molecule, making any discussion of its properties speculative and highlighting the need for foundational research.
The basic properties of the compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₉NO₂ |
| Molecular Weight | 245.32 g/mol |
| CAS Number | 1160245-66-8 |
This data is based on publicly available chemical database information and has not been experimentally verified in peer-reviewed literature.
Unexplored Synthetic Avenues and Methodological Improvements
Given the lack of a documented synthesis for this compound, a primary area of future research will be the development of a viable and efficient synthetic route. Several hypothetical strategies, based on established methods for the synthesis of related spiro-gamma-lactams, can be proposed.
One potential approach could involve an intramolecular cyclization of a suitably functionalized cyclobutane (B1203170) precursor. For instance, a reaction cascade could be designed starting from a cyclobutanone (B123998) derivative, which undergoes a nitrogen insertion reaction, such as a Beckmann rearrangement of a corresponding oxime, to form the γ-lactam ring. rsc.org The stereochemistry of such a transformation would be a critical aspect to control and investigate.
Another avenue could be the application of modern cyclization techniques, such as palladium-catalyzed intramolecular reactions of specifically designed alkynyl carboxamides. tandfonline.com These methods have proven effective in the synthesis of other azaspirocyclic systems and could potentially be adapted for the construction of the 6-oxa-9-azaspiro[3.6]decane scaffold.
Methodological improvements would focus on optimizing reaction conditions to achieve high yields and stereoselectivity. This would involve screening various catalysts, solvents, and temperature profiles. The development of a scalable synthesis would be a significant achievement, enabling further investigation of the compound's properties and potential applications.
Advanced Computational Studies for Enhanced Prediction of Reactivity
In the absence of experimental data, advanced computational studies offer a powerful tool to predict the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to model the molecule's three-dimensional structure, electronic properties, and vibrational frequencies. nih.gov
Such studies could provide insights into:
Spectroscopic Properties: Simulating NMR and IR spectra to aid in the characterization of the compound once it is synthesized.
Reactivity Indices: Calculating parameters such as frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps to predict sites of nucleophilic and electrophilic attack. nih.gov This would be invaluable in designing future reactions involving this molecule.
Reaction Mechanisms: Modeling the transition states and energy profiles of potential synthetic routes to understand the feasibility and stereochemical outcomes of proposed reactions.
Computational studies on the N-benzyl protecting group could also elucidate its influence on the reactivity and conformational flexibility of the lactam ring. mdpi.comresearchgate.net
Potential for Novel Reaction Discovery
The unique structural features of this compound, namely the spirocyclic junction of a cyclobutane and a seven-membered lactam, may give rise to novel reactivity. Future research could explore reactions that take advantage of the inherent ring strain of the cyclobutane moiety. For example, ring-opening or ring-expansion reactions could lead to the formation of more complex and potentially biologically active scaffolds.
The lactam functionality itself is a versatile reactive handle. Investigations into its reduction, alkylation, or hydrolysis could yield a variety of derivatives with different properties. The N-benzyl group can also be a point of modification or deprotection to reveal a secondary amine, opening up further avenues for functionalization. The discovery of new reactions involving this specific azaspiro[3.6]decane system would be a significant contribution to the field of heterocyclic chemistry.
Role of the Azaspiro[3.6]decane Scaffold in Future Organic Synthesis Research
Spirocyclic scaffolds are of increasing interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. tandfonline.comtandfonline.comacs.org The azaspiro[3.6]decane core, in particular, is an underrepresented motif in the vast landscape of spirocycles. The synthesis and study of this compound and its derivatives could pave the way for the broader exploration of this scaffold.
Future research in this area could focus on:
Library Synthesis: Developing a robust synthetic route to the parent scaffold would enable the creation of a library of derivatives with diverse substituents. This would be valuable for screening for biological activity.
Bioisosteric Replacement: The azaspiro[3.6]decane scaffold could be investigated as a bioisostere for other, more common ring systems in known bioactive molecules. This could lead to compounds with improved pharmacological properties. tandfonline.com
Asymmetric Synthesis: The development of enantioselective synthetic methods for this scaffold would be a crucial step towards its application in drug discovery, where stereochemistry often plays a critical role in biological activity.
Q & A
Basic: What are the primary synthetic routes for 9-Benzyl-6-oxa-9-azaspiro[3.6]decan-8-one, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation reactions involving spirocyclic intermediates and Schiff bases. For example, 2-oxa-spiro[3.4]octane-1,3-dione reacts with benzothiazol-2-yl imines under reflux in ethanol or methanol to form the spiro framework. Optimization involves adjusting solvent polarity, temperature (typically 60–80°C), and stoichiometry of reagents to maximize yield. Catalytic acids (e.g., acetic acid) may enhance imine formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .
Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-O-C ether vibrations at ~1200 cm⁻¹). Benzylic C-H stretches may shift due to electron-withdrawing groups in the spiro system .
- UV-Vis Spectroscopy : Detects conjugation in benzothiazole derivatives (absorption bands at 250–300 nm) .
- Elemental Analysis : Confirms stoichiometry (e.g., %C, %H, %N within ±0.3% of theoretical values) .
- Melting Point : Consistency in m.p. (±2°C) indicates purity .
Advanced: How can X-ray crystallography resolve ambiguities in the spirocyclic structure, and what role does SHELX software play?
SHELX programs (e.g., SHELXL) refine crystal structures by analyzing diffraction data. For spiro compounds, SHELX resolves torsional angles and ring puckering via least-squares minimization. The software calculates displacement parameters (z-values) to define non-planar ring conformations, critical for distinguishing between isomeric forms. Example workflow: Data collection at 100 K, structure solution via direct methods (SHELXS), and refinement with anisotropic thermal parameters .
Advanced: How can structure-activity relationships (SAR) be explored for analogs of this compound?
Design analogs by modifying substituents on the benzothiazole or benzyl groups. For example:
- Replace the benzyl group with halogenated or electron-donating substituents to assess antitussive activity (see for physiological effects).
- Use Schiff base intermediates (e.g., 6-R-benzothiazol-2-yl amines) to vary steric/electronic properties. Biological assays (e.g., receptor binding, enzyme inhibition) coupled with computational docking (AutoDock Vina) reveal SAR trends .
Advanced: What methodologies ensure purity and detect impurities in spirocyclic compounds like this one?
- HPLC-MS : Use C18 columns (e.g., Chromolith) with acetonitrile/water gradients to separate impurities. Monitor for azaspirodecane-related byproducts (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives, as in ).
- NMR (1H/13C) : Identify trace impurities via singlet peaks in aromatic or sp³-hybridized regions. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) enhances accuracy .
Advanced: How can contradictions in spectral or crystallographic data be systematically addressed?
- Triangulation : Cross-validate IR, NMR, and X-ray data. For example, conflicting NOE effects in NMR may indicate dynamic puckering, resolved via Cremer-Pople coordinates ().
- Crystallographic Reanalysis : Use alternative refinement models in SHELX (e.g., twinning parameters for overlapping peaks) .
Basic: What safety protocols are recommended for handling this compound in the lab?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for benzyl derivatives (e.g., benzoin safety data in ) .
Advanced: How can conformational analysis elucidate the compound’s reactivity and stability?
Apply Cremer-Pople puckering parameters to quantify ring distortions. For the 6-oxa-9-azaspiro system:
- Calculate puckering amplitude (q) and phase angle (φ) from crystallographic coordinates.
- Compare with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to predict steric strain or pseudorotation pathways. High q-values correlate with reduced stability in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
